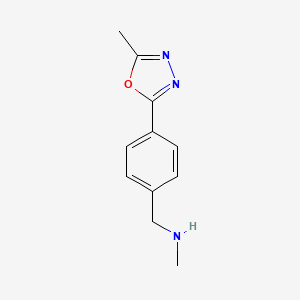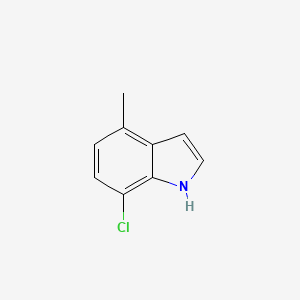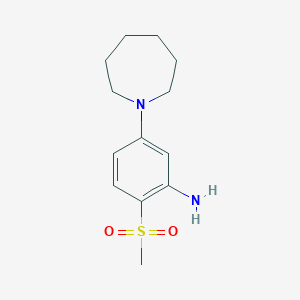
5-Azepan-1-yl-2-(methylsulphonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Azepan-1-yl-2-(methylsulphonyl)aniline” is a chemical compound with the molecular formula C13H20N2O2S . It is also known as "5-(Hexamethyleneimin-1-yl)-2-(methylsulphonyl)aniline" .
Molecular Structure Analysis
The molecular structure of “5-Azepan-1-yl-2-(methylsulphonyl)aniline” consists of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The molecular weight is 268.38 g/mol.Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
5-Azepan-1-yl-2-(methylsulphonyl)aniline is involved in various chemical reactions and synthesis processes. For instance, the reaction of 5-nitro-2,1-benzisothiazole-3-diazonium with anilines, including N-alkylanilines, produces N-substituted 3-(4-aminophenyldiazenyl)-5-nitro-2,1-benzisothiazoles. These compounds demonstrate significant stability in acidic medium, which is crucial for certain applications in chemical synthesis (Pr̆ikryl et al., 2007). Moreover, in the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides, 2-(allyloxy)anilines are used, showcasing the compound's versatility in forming complex molecules (An, Zheng, & Wu, 2014).
Material Science and Engineering
In material science, 5-Azepan-1-yl-2-(methylsulphonyl)aniline's derivatives play a role in the development of new materials. The synthesis and characterization of novel azepane derivatives as inhibitors of protein kinase B (PKB-alpha) is one example, indicating the potential of these compounds in the development of new therapeutic agents (Breitenlechner et al., 2004). Additionally, azepane isomers, like those of AM-2233 and AM-1220, have been analyzed for their potential in developing new pharmaceuticals (Nakajima et al., 2012).
Pharmacological Applications
Pharmacological applications of azepane derivatives include the development of mutual prodrugs, like the conjugation of amisulpride with 5-aminosalicylic acid. This demonstrates the compound's relevance in designing orally active prodrugs for conditions such as colitis (Kim et al., 2019).
Propiedades
IUPAC Name |
5-(azepan-1-yl)-2-methylsulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-18(16,17)13-7-6-11(10-12(13)14)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMUNGMAPDJJGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCCCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azepan-1-yl-2-(methylsulphonyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

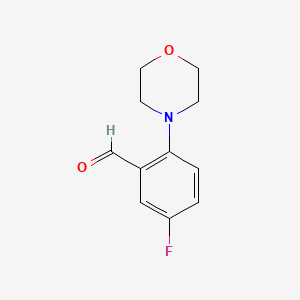
![(4-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B1361678.png)
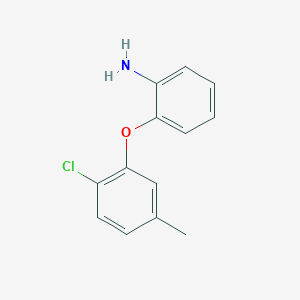
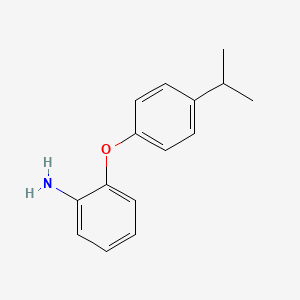
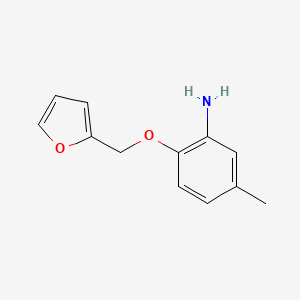
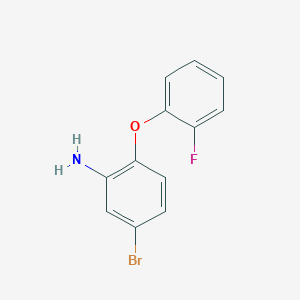
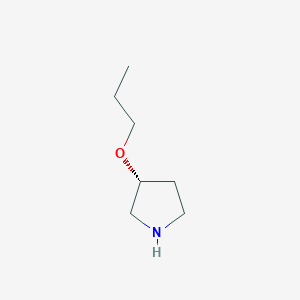
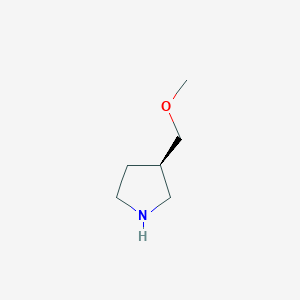
![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1361725.png)
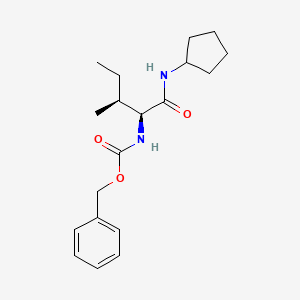
![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)
